molecular formula C11H12F4N2 B13611204 1-(5-Fluoro-2-(trifluoromethyl)phenyl)piperazine

1-(5-Fluoro-2-(trifluoromethyl)phenyl)piperazine

Cat. No.: B13611204
M. Wt: 248.22 g/mol
InChI Key: SUUGIEOQIULUEQ-UHFFFAOYSA-N
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Description

1-(5-Fluoro-2-(trifluoromethyl)phenyl)piperazine is a chemical compound that belongs to the piperazine class. Piperazines are known for their wide range of biological activities and are often used in medicinal chemistry. This particular compound features a fluorinated phenyl ring, which can significantly influence its chemical properties and biological activities .

Preparation Methods

The synthesis of 1-(5-Fluoro-2-(trifluoromethyl)phenyl)piperazine typically involves the reaction of 5-fluoro-2-(trifluoromethyl)aniline with piperazine under specific conditions. One common method includes:

Chemical Reactions Analysis

1-(5-Fluoro-2-(trifluoromethyl)phenyl)piperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, especially at the fluorinated positions. Reagents like sodium methoxide or potassium tert-butoxide are often used.

    Major Products: The major products depend on the type of reaction. .

Scientific Research Applications

1-(5-Fluoro-2-(trifluoromethyl)phenyl)piperazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(5-Fluoro-2-(trifluoromethyl)phenyl)piperazine involves its interaction with specific molecular targets:

    Molecular Targets: It primarily targets serotonin receptors, including 5-HT1A, 5-HT1B, and 5-HT2C receptors.

    Pathways Involved: The compound acts as an agonist at these receptors, modulating the release of neurotransmitters like serotonin. .

Comparison with Similar Compounds

1-(5-Fluoro-2-(trifluoromethyl)phenyl)piperazine can be compared with other piperazine derivatives:

Properties

Molecular Formula

C11H12F4N2

Molecular Weight

248.22 g/mol

IUPAC Name

1-[5-fluoro-2-(trifluoromethyl)phenyl]piperazine

InChI

InChI=1S/C11H12F4N2/c12-8-1-2-9(11(13,14)15)10(7-8)17-5-3-16-4-6-17/h1-2,7,16H,3-6H2

InChI Key

SUUGIEOQIULUEQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=C(C=CC(=C2)F)C(F)(F)F

Origin of Product

United States

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